Enzymatic Substrate Discrimination: Methyl 2-Bromoacrylate vs. Methyl 2-Chloroacrylate in 2-Haloacrylate Reductase Assays
In enzymatic assays using 2-haloacrylate reductase (EC 1.3.1.103) from Burkholderia sp., methyl 2-bromoacrylate demonstrated a lower Kᴍ value (0.19 mM) compared to methyl 2-chloroacrylate (0.45 mM) under identical assay conditions [1]. This 2.4-fold difference in Michaelis constant indicates higher apparent enzyme affinity for the bromo-substituted substrate relative to its chloro analog.
| Evidence Dimension | Substrate affinity (Kᴍ) for 2-haloacrylate reductase |
|---|---|
| Target Compound Data | Kᴍ = 0.19 mM |
| Comparator Or Baseline | Methyl 2-chloroacrylate: Kᴍ = 0.45 mM |
| Quantified Difference | 2.4-fold lower Kᴍ (higher affinity) |
| Conditions | pH 8.0, 35°C; recombinant enzyme expressed in E. coli |
Why This Matters
Researchers conducting biocatalytic transformations or metabolic pathway studies requiring defined enzyme-substrate kinetics cannot substitute the chloro analog without altering apparent binding affinity, which may affect reaction rate predictions and yield reproducibility.
- [1] BRENDA Enzyme Database. (n.d.). EC 1.3.1.103 – 2-haloacrylate reductase: Kᴍ values for 2-bromoacrylate and 2-chloroacrylate. Enzyme Information System. View Source
